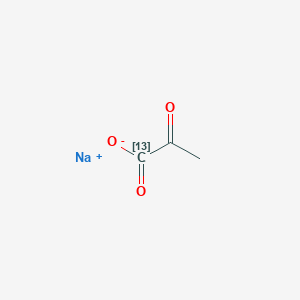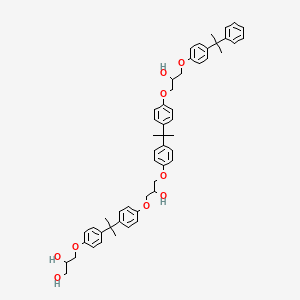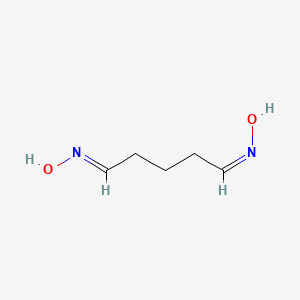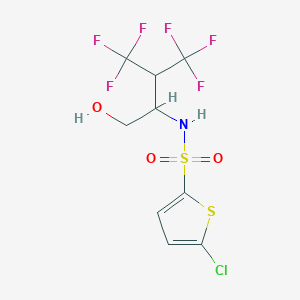
sodium;2-oxo(113C)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;2-oxo(113C)propanoate” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sodium;2-oxo(113C)propanoate would typically involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies might be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
sodium;2-oxo(113C)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
sodium;2-oxo(113C)propanoate has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: this compound might be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;2-oxo(113C)propanoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and versatility make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development could unlock new applications and benefits of this compound.
Properties
IUPAC Name |
sodium;2-oxo(113C)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-FJUFCODESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8193096.png)

![tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8193118.png)
![(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol](/img/structure/B8193136.png)
![(4R)-N-(5-amino-1-oxopentyl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide](/img/structure/B8193144.png)


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate](/img/structure/B8193171.png)
![sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8193172.png)
![(2E)-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-tert-butyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8193180.png)
![(5S)-5-[(2R)-butan-2-yl]-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B8193182.png)
